![molecular formula C19H21N3 B5907217 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the regulation of cellular processes through the binding of the sigma-1 receptor. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-A activity, the binding to the sigma-1 receptor, and the modulation of neurotransmitter levels. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole in lab experiments is its ability to selectively inhibit MAO-A activity, which allows researchers to study the effects of altered neurotransmitter levels on behavior and cognition. However, one limitation of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is its relatively low potency compared to other MAO-A inhibitors, which may require higher doses to achieve the desired effects.
Future Directions
There are several future directions for research on 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. One area of interest is the development of more potent MAO-A inhibitors based on the structure of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. Another area of interest is the investigation of the sigma-1 receptor as a potential target for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole involves the reaction of 1-methyl-1H-indole with 2-pyridin-2-ylpyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have antidepressant and anxiolytic effects.
Another study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to bind to the sigma-1 receptor, which is involved in the regulation of cellular processes such as calcium signaling and protein synthesis. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)

![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)